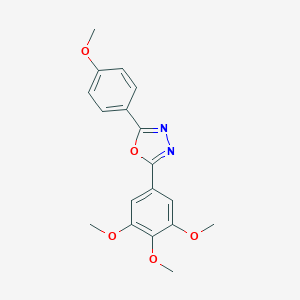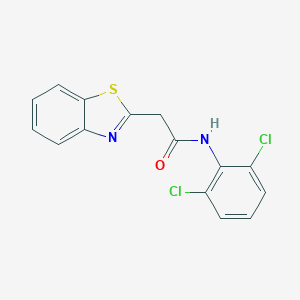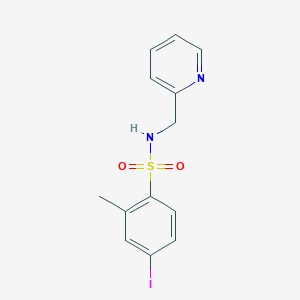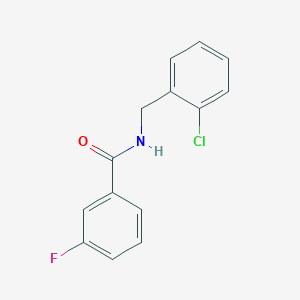
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as TMOX, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TMOX is a member of the oxadiazole family, which is known for its diverse range of biological activities, including anticancer, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Antiproliferative and Anticancer Activity : Certain analogs, like 2-(3'-bromophenyl)-5-(3'',4'',5''-trimethoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline, demonstrate potent antiproliferative activities against multiple cancer cell lines. They disrupt microtubules, leading to microtubule loss, aberrant mitotic spindles, and mitotic arrest. One such compound, 10i, inhibits purified tubulin polymerization and overcomes drug resistance mediated by P-glycoprotein and betaIII tubulin expression, showing promise as a lead candidate for further investigation (Lee et al., 2010).
Hypotensive and Antispasmodic Activities : Some derivatives have shown hypotensive activity and antispasmodic effects on smooth muscle (Mazzone et al., 1977).
Corrosion Inhibition : Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been identified as effective corrosion inhibitors for mild steel in sulfuric acid media, with efficiency over 96.19% under certain conditions. Their inhibitory behavior is assumed to occur via adsorption on the metal surface (Bouklah et al., 2006).
Use in Gas Chromatography : Certain 1,3,4-oxadiazole compounds have been investigated for their analytical properties as stationary phases in gas chromatography, showing good separation of various solutes (Benalia et al., 2007).
Spectral Luminescent Properties : The luminescent properties of certain oxadiazoles have been studied, revealing high quantum yield luminescence in polar and nonpolar solvents, which can be useful in applications like organic light-emitting diodes (OLEDs) (Mikhailov et al., 2018).
Antimicrobial and Antioxidant Activities : Some 1,3,4-oxadiazole derivatives exhibit antimicrobial and antioxidant activities, making them potential candidates for drug research (Dinesha et al., 2014).
Evaluation for OLEDs : Novel anthracene-oxadiazole derivatives, such as 2-(3-(anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, have been synthesized for potential use as emitters in OLEDs, showing good thermal stability and promising performance (Mallesham et al., 2014).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-20-18(25-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGXRPRVKRRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-bromophenyl)-7-ethoxy-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B497385.png)
![1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B497386.png)

![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)
![3-[3-(2-furyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B497390.png)
![3-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B497395.png)

amine](/img/structure/B497399.png)

![4-(2-Furyl)-2-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B497401.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)

